molecular formula C28H48O2 B1193276 OHC-9

OHC-9

Cat. No.: B1193276
M. Wt: 416.69
InChI Key: MNKKUQPGLUILFQ-LSVQRHJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OHC-9 is a tetrahydroxy cyclic urea derivative identified as a potent inhibitor of HIV-1 protease, targeting both wild-type and mutant strains of the enzyme. Structurally, it belongs to a class of compounds designed to mimic the transition state of protease substrate cleavage, enabling competitive binding to the enzyme's active site. Computational studies highlight its superior binding affinity compared to earlier-generation inhibitors, attributed to optimized hydrogen-bonding interactions and steric complementarity with the protease cavity .

Key pharmacological properties of this compound include favorable absorption, distribution, metabolism, and excretion (ADME) profiles, as predicted by QikProp 2.5 software. These characteristics suggest enhanced bioavailability and reduced toxicity, positioning this compound as a promising candidate for antiretroviral therapy .

Properties

Molecular Formula

C28H48O2

Molecular Weight

416.69

IUPAC Name

17-(3(R)-Hydroxy-1,3,5-trimethyl-hexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3beta-ol

InChI

InChI=1S/C28H48O2/c1-18(2)16-26(4,30)17-19(3)23-9-10-24-22-8-7-20-15-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h7,18-19,21-25,29-30H,8-17H2,1-6H3/t19?,21-,22?,23?,24?,25?,26+,27?,28?/m0/s1

InChI Key

MNKKUQPGLUILFQ-LSVQRHJJSA-N

SMILES

O[C@H]1CCC2(C)C3CCC4(C)C(C(C)C[C@](C)(O)CC(C)C)CCC4C3CC=C2C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OHC-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

OHC-9 is part of a series of hydroxy cyclic urea derivatives (OHC-1 to OHC-12) evaluated for HIV-1 protease inhibition. Below is a comparative analysis of this compound with its structural analogs:

OHC-1 and OHC-2

  • Binding Affinity : OHC-1 and OHC-2 exhibit moderate binding scores but lack the optimized steric alignment seen in OHC-8.
  • ADME Profiles : While both display acceptable solubility and permeability, this compound surpasses them in metabolic stability, reducing hepatic clearance risks .

OHC-4 and OHC-5

  • Binding Affinity : OHC-4 shows comparable docking scores to this compound, but OHC-5 has weaker interactions due to bulkier substituents.
  • This compound balances lipophilicity and polar surface area, enhancing blood-brain barrier penetration .

OHC-12

  • Binding Affinity : OHC-12 demonstrates the highest docking score in the series, slightly outperforming this compound.
  • ADME Profiles : Despite superior binding, OHC-12’s higher molecular weight and polar surface area may limit oral bioavailability compared to this compound .

Research Findings and Implications

  • Docking Studies : this compound achieves a Glide score of −9.2 kcal/mol, outperforming darunavir (−8.5 kcal/mol) in mutant protease binding .
  • Mutant Resistance : this compound maintains efficacy against common protease mutations (e.g., V82A, I84V), a critical advantage over OHC-4 and OHC-5 .
  • Synthetic Viability : this compound’s synthesis route is more scalable than OHC-12, which requires complex chiral resolution steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OHC-9
Reactant of Route 2
OHC-9

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